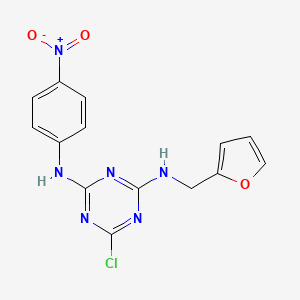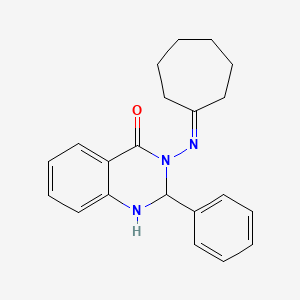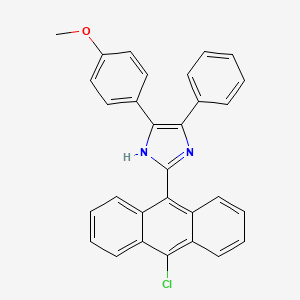![molecular formula C12H18O6 B11099343 Dimethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate CAS No. 6946-39-0](/img/structure/B11099343.png)
Dimethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate is a chemical compound with the molecular formula C12H18O6 and a molecular weight of 258.27 g/mol It is characterized by a spirocyclic structure, which includes a 1,4-dioxane ring fused to a decane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of a corresponding aldehyde with a diol in the presence of an acid catalyst . The reaction typically proceeds at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity . The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Dimethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Dimethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid
- 6,10-Dioxaspiro[4.5]decane-7,9-dione
- 1,4-Dioxaspiro[4.5]decane
Uniqueness
Dimethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate is unique due to its specific spirocyclic structure and the presence of ester functional groups. These features contribute to its distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
6946-39-0 |
|---|---|
Molecular Formula |
C12H18O6 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
dimethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate |
InChI |
InChI=1S/C12H18O6/c1-15-10(13)8-9(11(14)16-2)18-12(17-8)6-4-3-5-7-12/h8-9H,3-7H2,1-2H3 |
InChI Key |
QEMDNGOZZKFXRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(OC2(O1)CCCCC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


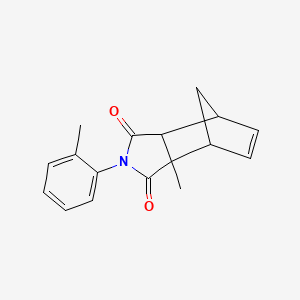
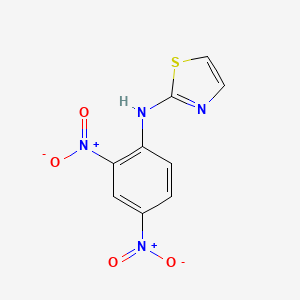
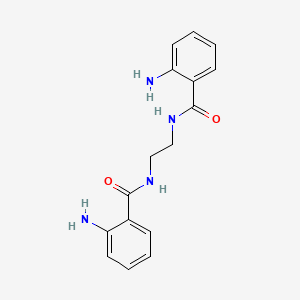
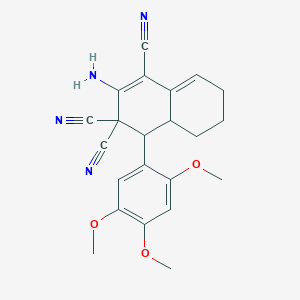
![2,3-dimethyl-11H-indeno[1,2-b]quinoline](/img/structure/B11099278.png)
![4-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-2-methylquinazoline](/img/structure/B11099292.png)
![N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11099293.png)
![N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11099305.png)
![N-{2-[(2E)-2-benzylidenehydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B11099309.png)
![({[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino}oxy)(4-methylphenyl)methanone](/img/structure/B11099317.png)
![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11099327.png)
